molecular formula C15H26N2O2Si B11840083 6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide CAS No. 88733-53-3

6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide

Cat. No.: B11840083
CAS No.: 88733-53-3
M. Wt: 294.46 g/mol
InChI Key: MDMKYORURCDXBN-UHFFFAOYSA-N
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Description

6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide is a complex organic compound that belongs to the benzamide class. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their structural versatility and biological activity. This compound, with its unique functional groups, offers potential for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. This approach uses lithium diisopropylamide (LDA) as a base to promote the deprotonative aroylation of methyl sulfides, leading to the formation of the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-N,N-diethyl-3-methoxy-2-(trimethylsilyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its trimethylsilyl group, in particular, enhances its stability and reactivity in certain chemical environments.

Properties

CAS No.

88733-53-3

Molecular Formula

C15H26N2O2Si

Molecular Weight

294.46 g/mol

IUPAC Name

6-amino-N,N-diethyl-3-methoxy-2-trimethylsilylbenzamide

InChI

InChI=1S/C15H26N2O2Si/c1-7-17(8-2)15(18)13-11(16)9-10-12(19-3)14(13)20(4,5)6/h9-10H,7-8,16H2,1-6H3

InChI Key

MDMKYORURCDXBN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1[Si](C)(C)C)OC)N

Origin of Product

United States

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